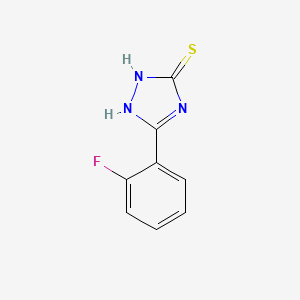

5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

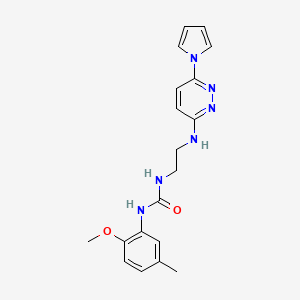

“5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol” is a compound that contains a triazole ring, a fluorophenyl group, and a thiol group. Triazoles are a class of five-membered rings that contain three nitrogen atoms and two carbon atoms. They are known for their diverse chemical reactivity and are used in many areas of chemistry . The fluorophenyl group is a phenyl ring (a six-membered carbon ring) with a fluorine atom attached, and the thiol group (-SH) is similar to an alcohol group but with a sulfur atom instead of an oxygen atom .

Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of the triazole ring, the fluorophenyl group, and the thiol group. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could potentially be used to analyze the structure .

Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions, including cycloadditions, substitutions, and reductions . The reactivity of “this compound” would likely be influenced by the electron-withdrawing fluorine atom on the phenyl ring and the nucleophilic sulfur atom in the thiol group .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the polar thiol group and the electronegative fluorine atom could affect its solubility, while the aromatic phenyl ring could contribute to its stability .

Aplicaciones Científicas De Investigación

5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of drugs, agrochemicals, and other compounds. It has also been used in the synthesis of peptides and other biologically active molecules. Additionally, it has been used in the synthesis of novel materials for use in nanotechnology.

Mecanismo De Acción

Target of Action

Compounds like “5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol” often target enzymes or receptors in the body. The specific target would depend on the exact structure of the compound and its intended use .

Mode of Action

Once the compound binds to its target, it could inhibit or activate the function of the target, leading to a change in a biological process .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, it could influence signal transduction pathways, metabolic pathways, or cell cycle regulation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as solubility, stability, and molecular size could influence these properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biological process it influences. This could range from changes in gene expression to alterations in cell behavior .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a highly reactive compound that can be used in a variety of lab experiments. It is relatively easy to synthesize and is relatively stable, making it a useful reagent for the synthesis of a variety of compounds. However, due to its reactive nature, it can be difficult to control the reaction conditions, and it can be difficult to predict the outcomes of certain reactions.

Direcciones Futuras

There are a number of potential future directions for research involving 5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol. These include further investigations into its biochemical and physiological effects, as well as its potential applications in drug synthesis and nanotechnology. Additionally, further research could be conducted into its potential as a catalyst for a variety of reactions, as well as its potential as a reagent for the synthesis of novel materials. Finally, further research could be conducted into its potential as a therapeutic agent, as well as its potential as a tool for the synthesis of complex molecules.

Métodos De Síntesis

5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is synthesized through a two-step procedure. The first step involves the reaction of 4-fluorophenol with thiourea to produce the di-thioamide intermediate. This intermediate is then treated with sodium azide to form the desired this compound. This method is relatively simple and can be carried out in a laboratory setting using standard equipment.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites, influencing the function of the biomolecule .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can be both direct, through binding to cellular components, and indirect, through changes in the cellular environment .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Similar compounds have shown threshold effects and toxic or adverse effects at high doses .

Propiedades

IUPAC Name |

5-(2-fluorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3S/c9-6-4-2-1-3-5(6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUUROSHCZTVFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=S)NN2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide](/img/structure/B2616732.png)

![3-amino-6-(difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2616733.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2616738.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2616743.png)

![1-ethyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2616744.png)

![tert-butyl N-[(2-formylthiophen-3-yl)methyl]carbamate](/img/structure/B2616750.png)

![6,7-Dimethylpyrazolo[1,5-a]pyrazin-3-ol](/img/structure/B2616752.png)

![3-(2,6-dichlorophenyl)-1-methyl-7-(methylsulfanyl)-1H,2H,3H,4H-pyrimido[4,5-d][1,3]diazin-4-one](/img/structure/B2616753.png)

![4-(4-Methylthiadiazole-5-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2616754.png)

![2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2616755.png)